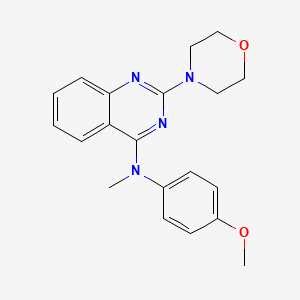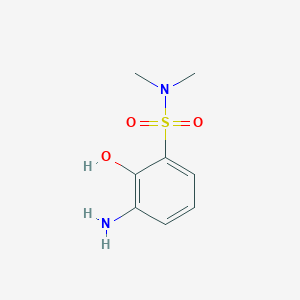
4-(1-phenylethyl)-2,6-ditert-butyl-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-phenylethyl)-2,6-ditert-butyl-phenol is an organic compound with the molecular formula C23H32O. It is a phenolic antioxidant known for its stability and effectiveness in preventing oxidation in various materials. This compound is widely used in industrial applications due to its ability to inhibit the degradation of polymers and other materials exposed to oxidative stress.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-phenylethyl)-2,6-ditert-butyl-phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with isobutene in the presence of a strong Lewis acid catalyst such as aluminum phenoxide. The reaction conditions include maintaining a controlled temperature and pressure to ensure selective ortho-alkylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The intermediate phenolate ion is strongly para-directing, and a strong Lewis acid such as aluminum ion is necessary to achieve selective ortho-alkylation .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-phenylethyl)-2,6-ditert-butyl-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone methides, which are reactive intermediates.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the para position relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone methides and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Aplicaciones Científicas De Investigación
4-(1-phenylethyl)-2,6-ditert-butyl-phenol has a wide range of scientific research applications:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential use in pharmaceuticals as an antioxidant to enhance the stability of active ingredients.
Mecanismo De Acción
The antioxidant mechanism of 4-(1-phenylethyl)-2,6-ditert-butyl-phenol involves the donation of hydrogen atoms from the phenolic hydroxyl group to free radicals, thereby neutralizing them and preventing oxidative damage. The compound’s bulky tert-butyl groups provide steric hindrance, which enhances its stability and effectiveness as an antioxidant. The molecular targets include reactive oxygen species and other free radicals that can cause oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol:
2,4-Di-tert-butylphenol: Another phenolic antioxidant with applications in stabilizing polymers and other materials.
4,4’-Methylenebis(2,6-di-tert-butylphenol): Known for its high stability and effectiveness as an antioxidant in various industrial applications .
Uniqueness
4-(1-phenylethyl)-2,6-ditert-butyl-phenol is unique due to its specific structural features, including the phenylethyl group, which provides additional steric hindrance and enhances its antioxidant properties. This makes it particularly effective in applications where high stability and resistance to oxidative degradation are required .
Propiedades
Número CAS |
17540-76-0 |
|---|---|
Fórmula molecular |
C22H30O |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-(1-phenylethyl)phenol |
InChI |
InChI=1S/C22H30O/c1-15(16-11-9-8-10-12-16)17-13-18(21(2,3)4)20(23)19(14-17)22(5,6)7/h8-15,23H,1-7H3 |
Clave InChI |
QAIIXGKSSGKVOU-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-Pyran, tetrahydro-2-[4-(trifluoromethyl)phenoxy]-](/img/structure/B8713250.png)
![3-Vinyl-1-aza-bicyclo[2.2.2]octane](/img/structure/B8713253.png)




![3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepin-3-ol](/img/structure/B8713283.png)



![1-[1-(4-Chloro-2-nitro-phenyl)-pyrrolidin-3-yl]-ethylamine](/img/structure/B8713322.png)

![1-(Tetrazolo[1,5-b]pyridazin-6-yl)methanamine](/img/structure/B8713353.png)
